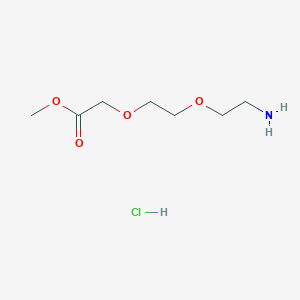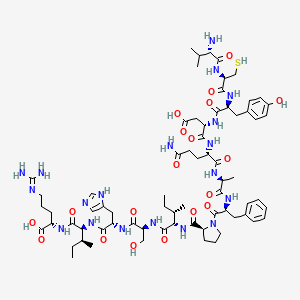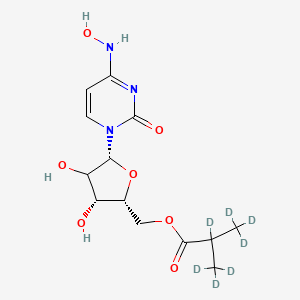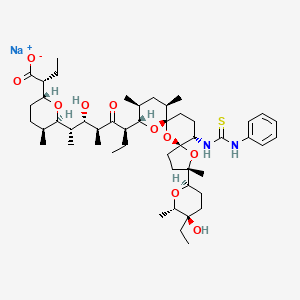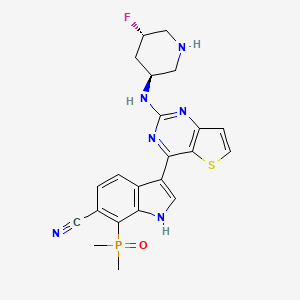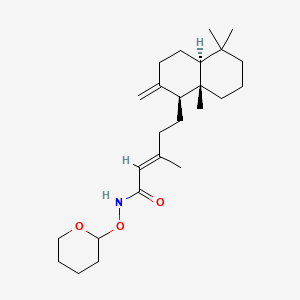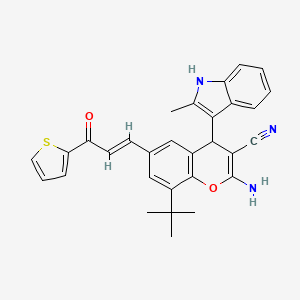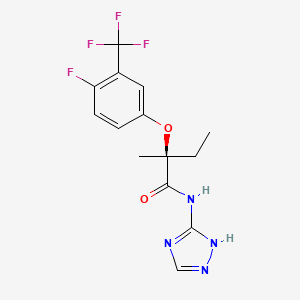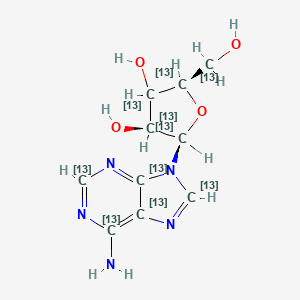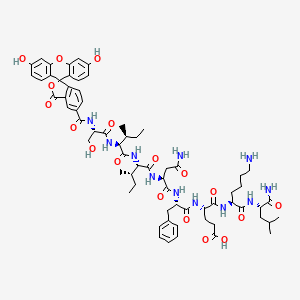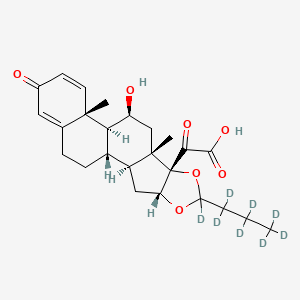
Budesonide acid-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Budesonide acid-d8 is a deuterium-labeled derivative of Budesonide acid, which is an impurity of Budesonide. Budesonide is a widely used corticosteroid with applications in treating asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies and bioanalytical methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Budesonide involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of perchloric acid as a catalyst. This reaction occurs in a solvent such as 1,4-dioxane and results in a mixture of two epimers . The process is optimized by controlling parameters such as flow rate, temperature, residence time, and solution volumes in a continuous flow reactor .
Industrial Production Methods: Industrial production of Budesonide has been improved by developing a cost-effective continuous flow process. This method reduces the need for corrosive acids and expensive purification processes, making it more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Budesonide acid-d8, like its parent compound Budesonide, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound.
Applications De Recherche Scientifique
Budesonide acid-d8 is extensively used in scientific research due to its deuterium labeling, which allows for ultra-sensitive quantification in pharmacokinetic studies . It is employed in bioanalytical methods to study the metabolism and distribution of Budesonide in the human body . Additionally, it has applications in the development of new therapeutic formulations and in the study of drug interactions .
Mécanisme D'action
Budesonide acid-d8, like Budesonide, primarily acts as a glucocorticoid receptor agonist . It binds to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory effects . The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation . These actions help manage conditions like asthma and inflammatory bowel diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Budesonide acid-d8 include other corticosteroids such as fluticasone propionate, fluticasone furoate, and mometasone furoate . These compounds share similar anti-inflammatory properties and are used in the treatment of respiratory and inflammatory conditions.
Uniqueness: What sets this compound apart is its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies . This unique feature makes it invaluable in scientific research, particularly in understanding the metabolism and distribution of corticosteroids in the body .
Propriétés
Formule moléculaire |
C25H32O7 |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C25H32O7/c1-4-5-19-31-18-11-16-15-7-6-13-10-14(26)8-9-23(13,2)20(15)17(27)12-24(16,3)25(18,32-19)21(28)22(29)30/h8-10,15-20,27H,4-7,11-12H2,1-3H3,(H,29,30)/t15-,16-,17-,18+,19?,20+,23-,24-,25-/m0/s1/i1D3,4D2,5D2,19D |
Clé InChI |
PZAXBYZLCSUVAE-QGMLPMLFSA-N |
SMILES isomérique |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C(=O)O)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


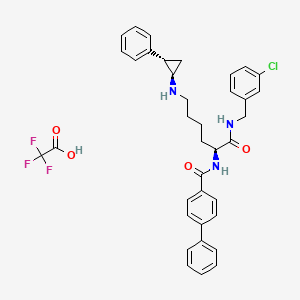
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
